2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that combines a benzamide moiety with a thieno[3,4-c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide include:
- 2-chloro-N-(2,3-dimethylphenyl)benzamide
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-N-(2-methylphenyl)benzamide
Uniqueness
What sets this compound apart is its unique thieno[3,4-c]pyrazole ring system, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential for various applications compared to similar compounds.
Biological Activity
The compound 2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic molecule with a unique structural configuration that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core and a benzamide moiety. The presence of chlorine and dimethylphenyl groups enhances its chemical reactivity. The molecular formula is C21H19ClN3O5S, with a molecular weight of approximately 432.90 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H19ClN3O5S |
Molecular Weight | 432.90 g/mol |
Melting Point | 150-151 °C |
Boiling Point | 316.8 °C (Predicted) |
Density | 1.1363 g/cm³ |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways. The specific molecular targets include enzymes involved in cell cycle regulation and apoptosis.
Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM). The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
The biological activity is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction: Potential binding to specific receptors could modulate signaling pathways related to growth and proliferation.
- Oxidative Stress Induction: Increased reactive oxygen species (ROS) levels may lead to oxidative damage in target cells.
Research Findings
Recent studies have focused on the synthesis and characterization of the compound as well as its biological evaluation:
- Synthesis: The synthesis involves multiple steps starting from thieno[3,4-c]pyrazole derivatives followed by functionalization with benzamide.
-
Biological Evaluation:
- A study published in Pharmaceutical Biology highlighted the compound's potential as an antimicrobial agent with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Another research article indicated its effectiveness in inducing apoptosis in cancer cell lines through caspase activation .
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-7-8-14(9-13(12)2)24-19(16-10-28(26,27)11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCYJCMITBKNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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